Product packaging for H-Ala-Ala-Ala-Tyr-OH(Cat. No.:CAS No. 112079-60-4)

H-Ala-Ala-Ala-Tyr-OH

Cat. No.: B055401
CAS No.: 112079-60-4
M. Wt: 394.4 g/mol
InChI Key: SIKRQBHORYFZFT-RMIALFOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Ala-Ala-Tyr-OH is a synthetic tetrapeptide consisting of a tri-alanine sequence coupled to a C-terminal tyrosine residue. This specific sequence makes it a compound of significant interest in biochemical and biophysical research, particularly for studying peptide structure and function. Research Applications and Value: Model System for β-Sheet Formation: Polyalanine sequences, such as the Ala-Ala-Ala segment in this tetrapeptide, are renowned for their high propensity to form β-sheet structures. Research on the Ala-Ala-Ala tripeptide has shown it can be prepared in either parallel or anti-parallel β-sheet configurations, serving as an exquisite model for the crystalline regions found in biological materials like spider silk and in disease-associated amyloid fibrils . This tetrapeptide allows researchers to investigate the factors governing β-sheet stability and aggregation. Probe for Aromatic Interactions: The inclusion of a C-terminal tyrosine residue introduces a phenolic hydroxyl group and an aromatic ring. This enables the study of π-π stacking interactions and the role of tyrosine as a hydrogen bond donor and acceptor, which are critical forces in stabilizing peptide and protein tertiary structures . Substrate for Enzyme Studies: Peptides of this nature can be utilized as substrates to investigate the activity, specificity, and kinetics of proteolytic enzymes or to develop and optimize enzymatic methods for amide bond formation . Handling and Storage: For long-term stability, it is recommended to store the peptide lyophilized (freeze-dried) at -20°C in a desiccated environment. Once dissolved, solutions should be stored at -20°C and used within a month, with aliquoting to prevent repeated freeze-thaw cycles and maintain potency . Notice for Researchers: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26N4O6 B055401 H-Ala-Ala-Ala-Tyr-OH CAS No. 112079-60-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O6/c1-9(19)15(24)20-10(2)16(25)21-11(3)17(26)22-14(18(27)28)8-12-4-6-13(23)7-5-12/h4-7,9-11,14,23H,8,19H2,1-3H3,(H,20,24)(H,21,25)(H,22,26)(H,27,28)/t9-,10-,11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKRQBHORYFZFT-RMIALFOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Chemical Biology Approaches for H Ala Ala Ala Tyr Oh

Advanced Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is the cornerstone for the efficient assembly of peptides like H-Ala-Ala-Ala-Tyr-OH. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com

Fmoc- and Boc-Based Synthesis Protocols for Tetrapeptide Elongation

The synthesis of this compound can be effectively achieved using two primary orthogonal protection strategies: Fmoc/tBu and Boc/Bzl.

Fmoc/tBu Strategy: This is the most common approach in modern SPPS. iris-biotech.de The Nα-amino group of each incoming amino acid is temporarily protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.de This group is removed using a secondary amine base, typically a solution of 20% piperidine (B6355638) in dimethylformamide (DMF). neliti.comuci.edu The synthesis starts by attaching Fmoc-Tyr(tBu)-OH to a suitable resin, such as Wang or 2-chlorotrityl chloride resin. neliti.comknepublishing.com Subsequent cycles of Fmoc deprotection followed by coupling with the next Fmoc-protected amino acid (Fmoc-Ala-OH) lead to the elongation of the peptide chain. nih.gov

Boc/Bzl Strategy: An alternative, classic method is the Boc/Bzl strategy. masterorganicchemistry.com Here, the Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed by treatment with an acid like trifluoroacetic acid (TFA). masterorganicchemistry.com Side chains are protected with more stable, benzyl-based (Bzl) groups, which require a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal during the final cleavage step. masterorganicchemistry.comsigmaaldrich.com While effective, the harsh conditions required for final cleavage make the Fmoc/tBu strategy often preferable. masterorganicchemistry.com

Optimization of Coupling Reagents and Reaction Conditions

The formation of the amide bond between the carboxyl group of the incoming amino acid and the free amine of the resin-bound peptide is a critical step. The efficiency of this coupling reaction directly impacts the purity and yield of the final peptide.

To achieve high coupling efficiency, the carboxylic acid is activated using a coupling reagent. Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), and phosphonium (B103445) or aminium/uronium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). neliti.comknepublishing.comcreative-peptides.com

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with coupling reagents to improve reaction rates and suppress side reactions, particularly racemization. knepublishing.comcreative-peptides.com Optimization of coupling conditions involves adjusting factors like reaction time, temperature, and the concentration of reagents. creative-peptides.com For sterically hindered couplings or difficult sequences, strategies such as double coupling (repeating the coupling step) or using more potent coupling reagents like HATU or COMU can be employed to ensure complete reaction. creative-peptides.comgyrosproteintechnologies.com Monitoring the reaction progress using tests like the Kaiser test can confirm the completion of the coupling step. iris-biotech.de

Coupling ReagentAdditiveKey Features
HBTU HOBtCommonly used with good efficiency for standard couplings. knepublishing.com
PyBOP -Effective for synthesizing tetrapeptides, used with a base like DIPEA. neliti.com
DIC HOAtProvides superior suppression of racemization compared to HOBt-based reagents. nih.govmesalabs.com
HATU/HCTU -Highly reactive reagents suitable for improving efficiency and reducing by-products. creative-peptides.com

Side-Chain Protection Schemes for Alanine (B10760859) and Tyrosine Residues

To prevent unwanted side reactions during peptide synthesis, the reactive side chains of certain amino acids must be protected. peptide.com

Alanine (Ala): The methyl side chain of alanine is non-reactive and does not require a protecting group. knepublishing.com

Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is nucleophilic and requires protection to prevent side reactions such as acylation. peptide.com In the context of Fmoc-SPPS, the most common protecting group for the tyrosine side chain is the tert-butyl (tBu) ether. neliti.compeptide.com The tBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final cleavage from the resin. neliti.compeptide.com Other protecting groups for tyrosine include the benzyl (B1604629) (Bzl) ether, used in both Boc and Fmoc chemistries, and more acid-stable groups like 2,6-dichlorobenzyl (2,6-Cl₂Bzl) for Boc-based strategies. peptide.com Allyl-based protecting groups can also be used, offering an orthogonal protection scheme as they are removed under different conditions. google.com

Cleavage and Deprotection Strategies for this compound

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. nih.gov For the Fmoc/tBu strategy, this is typically accomplished with a single treatment of a strong acid cocktail. sigmaaldrich.com

A common cleavage cocktail for a peptide like this compound, which contains a tyrosine residue, is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIPS). A typical ratio is 95:2.5:2.5 (TFA:H₂O:TIPS). researchgate.net

TFA: The strong acid that cleaves the peptide from the acid-labile resin (e.g., Wang resin) and removes the tBu protecting group from the tyrosine side chain. peptide.comuinjkt.ac.id

Water: Acts as a scavenger to protonate cleaved protecting groups.

TIPS: A scavenger that effectively captures the reactive carbocations generated from the cleavage of the tBu group, thus preventing the re-alkylation of the tyrosine side chain. thermofisher.com

The crude peptide is then typically precipitated from the cleavage mixture by the addition of cold diethyl ether, followed by purification, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). peptide.com

Solution-Phase Peptide Synthesis Techniques

While SPPS is dominant for laboratory-scale synthesis, solution-phase peptide synthesis (LPPS) remains a viable and often preferred method for large-scale production of peptides. LPPS involves the coupling of amino acids or peptide fragments in a suitable solvent.

Mixed Anhydride (B1165640) Methods and Their Applicability

The mixed anhydride method is a classic and cost-effective technique for forming peptide bonds in solution-phase synthesis. thieme-connect.dehighfine.com This method involves two main steps:

Activation: An N-protected amino acid (e.g., Boc-Ala-OH) is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., N-methylmorpholine) at a low temperature. thieme-connect.deresearchgate.net This reaction forms a highly reactive mixed carbonic-carboxylic anhydride.

Coupling: The mixed anhydride is then reacted in situ with the amino group of another amino acid or peptide ester (e.g., H-Ala-Ala-Tyr-OMe) to form the desired peptide bond. researchgate.net

Fragment Condensation Strategies

Fragment condensation is a strategic approach to peptide synthesis where smaller, protected peptide fragments are independently synthesized and then coupled together to form a larger peptide chain. This method is a cornerstone of classical solution synthesis, particularly for building peptides longer than approximately five amino acids. springernature.com The core advantage of this strategy lies in the ability to prepare and purify intermediate fragments, which can simplify the purification of the final, larger peptide.

In the context of this compound, a logical fragmentation would be the synthesis of two dipeptide or a tripeptide and single amino acid fragments. For instance, a possible strategy involves coupling a protected tripeptide, such as (Z)-Ala-Ala-Ala-OH, with a protected tyrosine residue, H-Tyr-OH. The fragments are typically coupled using activating agents like carbodiimides (e.g., DCC) often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction.

Modern variations of this technique include solid-phase fragment condensation (SPFC). In this hybrid approach, fragments can be synthesized using solid-phase peptide synthesis (SPPS), cleaved from the resin, and then coupled to another fragment that is still attached to a solid support. pnas.orgnih.gov For example, a protected tetrapeptide azide (B81097) can be coupled to an amino acid anchored on a soluble polymer support, with reported coupling yields ranging from 94-99%. oup.com The use of isonitriles to mediate the chemoselective ligation of an unprotected peptide-derived thioacid to a solid-support-bound peptide represents another advanced SPFC method. pnas.org These strategies aim to combine the efficiency of SPPS for fragment creation with the advantages of fragment condensation for assembling the final peptide.

Chemoenzymatic Synthesis of Peptides Containing Alanine and Tyrosine

Chemoenzymatic peptide synthesis (CEPS) leverages the high stereoselectivity of enzymes, primarily proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. nih.govqyaobio.com This approach avoids the harsh chemicals and complex protection/deprotection steps associated with purely chemical synthesis methods. nih.govresearchgate.net The synthesis is typically kinetically controlled, where an activated acyl donor (an amino acid or peptide ester) forms an acyl-enzyme intermediate. This intermediate is then attacked by the amino group of a nucleophile (another amino acid or peptide) to form the new peptide bond. nih.govrsc.org

For peptides containing alanine and tyrosine, such as this compound, specific enzymes can be selected based on their substrate preferences. Papain has been successfully used for the synthesis of poly(L-alanine) from L-alanine ethyl ester and for creating poly(L-tyrosine) from L-tyrosine ethyl ester. nih.govacs.org α-Chymotrypsin is particularly well-suited for forming peptide bonds involving hydrophobic amino acids like tyrosine, as it preferentially cleaves (and thus forms, in reverse) peptide bonds where the carboxyl side is contributed by tyrosine, tryptophan, or phenylalanine. nih.govqyaobio.com A novel strategy involves using tyrosinase enzymes to convert an N-terminal L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA), which can then undergo further coupling reactions. nih.gov

Enzyme Selection and Reaction Engineering for Specific Peptide Bonds

The selection of the appropriate enzyme is critical for targeting the formation of specific peptide bonds. As noted, α-chymotrypsin's specificity makes it a prime candidate for catalyzing the Ala-Tyr linkage. nih.gov The hydrophobicity and shape of the amino acid side chain in the P1 position are key determinants of the enzyme's substrate specificity. nih.gov For the Ala-Ala linkages, enzymes like papain or subtilisin, which have broader specificity, could be employed. nih.govrsc.org

Reaction engineering involves optimizing various parameters to favor the synthesis reaction (aminolysis) over the competing hydrolysis reaction, where the acyl-enzyme intermediate reacts with water. nih.govfao.org Key factors that must be carefully controlled include:

pH : Alkaline conditions are generally preferred as they increase the concentration of the deprotonated, more nucleophilic form of the incoming amino group. nih.govmdpi.com However, a higher pH can also increase the rate of ester substrate hydrolysis. mdpi.com

Temperature : Most protease-catalyzed reactions are performed at moderate temperatures, often around 40°C, to ensure enzyme stability and achieve higher yields. mdpi.com

Enzyme and Substrate Concentrations : An excess concentration of the nucleophile (the amino component) is necessary to drive the reaction toward peptide synthesis over hydrolysis. nih.govmdpi.com

Solvent : The presence of water is essential for enzyme activity, but its concentration must be managed to minimize hydrolysis. fao.org Organic solvents can be used to shift the equilibrium toward synthesis and prevent hydrolysis of the acyl-enzyme intermediate, though they can also negatively impact enzyme stability. nih.govmdpi.com

Yield Optimization in Enzymatic Peptide Synthesis

Maximizing the yield of the target peptide is a primary goal in enzymatic synthesis. The selectivity of the reaction—the ratio of synthesis to hydrolysis (S/H ratio)—is a crucial determinant of the final yield. nih.gov Several factors have been identified as having a major influence on selectivity and yield.

A systematic study on chymotrypsin-catalyzed synthesis identified the enzyme itself, the molar excess of the nucleophile, the pH, the N-terminal protecting group, and the ionic strength of the solution as the most significant factors controlling selectivity. nih.gov Under optimized conditions, the selectivity for a dipeptide synthesis was dramatically increased from 35% to 100%. nih.gov

The choice of the C-terminal protecting group on the acyl donor and the use of organic cosolvents were found to have less influence on selectivity. nih.gov The optimization process requires a careful balance; for example, while alkaline pH favors the aminolysis reaction, it can also promote unwanted hydrolysis of the ester substrate. mdpi.com Therefore, finding the optimal pH is essential. Similarly, using an excess of the nucleophile is a key strategy to ensure it outcompetes water in reacting with the acyl-enzyme intermediate, thereby maximizing the peptide yield. nih.govmdpi.com

ParameterEffect on Yield/SelectivityReference
Enzyme Choice Highly influential; specificity determines which bonds are formed. nih.gov
Nucleophile Excess Highly influential; a molar excess favors synthesis over hydrolysis. nih.gov
pH Highly influential; alkaline pH increases nucleophilicity but can also increase hydrolysis. nih.govmdpi.com
N-Terminal Protection Major factor controlling selectivity. nih.gov
Ionic Strength Major factor controlling selectivity. nih.gov
Temperature Minor influence on selectivity, but affects reaction rate and enzyme stability. nih.govmdpi.com
Organic Co-solvents Minor influence on selectivity; can shift equilibrium but may denature the enzyme. nih.govmdpi.com

Purification and Homogeneity Assessment Post-Synthesis

Following synthesis, the crude peptide mixture contains the desired product along with impurities such as unreacted starting materials, deletion sequences (peptides missing one or more amino acids), and chemically modified byproducts. nih.gov Therefore, robust purification and subsequent assessment of homogeneity are essential to isolate the target peptide, this compound.

Preparative Chromatographic Techniques (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most dominant and powerful technique for the preparative purification of synthetic peptides. nih.govnih.gov The method separates molecules based on their hydrophobicity through differential interactions with a nonpolar stationary phase (e.g., C8 or C18 silica) and a polar mobile phase. nih.govgoogle.com Peptides are eluted from the column in order of increasing hydrophobicity by gradually increasing the concentration of an organic solvent, typically acetonitrile, in the mobile phase. harvardapparatus.com

The high resolving power of RP-HPLC allows for the separation of peptides that may differ by only a single amino acid. harvardapparatus.com For preparative purification, several factors are optimized to maximize yield and purity:

Column Dimensions : Larger diameter columns are used for preparative work to accommodate higher sample loads. A study demonstrated that a semi-preparative column (9.4 mm I.D.) provided an average product recovery of 90.7% for sample loads up to 200 mg. nih.gov

Gradient Slope : Slow, shallow gradients of the organic solvent (e.g., 0.1–0.2% acetonitrile/minute) often yield better separation and purity compared to faster, steeper gradients. nih.gov

Mobile Phase pH : The pH of the mobile phase can be adjusted to optimize the separation. Eluting a peptide at a pH close to its isoelectric point (pI) is one patented strategy to improve purification. google.com Most peptides are soluble and carry a positive charge at an acidic pH (e.g., using 0.1% trifluoroacetic acid), which is a common condition for RP-HPLC of peptides. nih.gov

RP-HPLC ParameterTypical Condition/Consideration for Peptide PurificationReference
Stationary Phase C8 or C18 alkyl chains bonded to silica. pharmtech.com
Mobile Phase Water/acetonitrile gradient with an ion-pairing agent (e.g., 0.1% TFA). harvardapparatus.com
Column I.D. Preparative scale often uses columns with >9.4 mm internal diameter. nih.gov
Sample Load Typically 1-2 mg of crude peptide per mL of packed column volume. pharmtech.com
Gradient Slow gradients (0.1-0.2% organic solvent/min) improve resolution. nih.gov

Electrophoretic Purification Methods (e.g., FFZE)

Electrophoretic methods separate molecules based on their charge-to-mass ratio in an electric field. nih.gov While capillary zone electrophoresis (CZE) is an analytical tool, Free-Flow Zone Electrophoresis (FFZE) is a preparative technique that allows for the continuous separation and purification of charged biomolecules like peptides. mdpi.com

In FFZE, a sample solution is continuously injected into a carrier electrolyte that flows laminarly between two parallel plates. An electric field is applied perpendicular to the direction of the flow, causing charged molecules to deflect towards the anode or cathode according to their electrophoretic mobility. mdpi.com The separated components can then be collected continuously at the end of the chamber. science.gov

FFZE has been successfully applied to the preparative purification of peptides. In one study, analytical CZE conditions were optimized and then transferred to a preparative FFZE system for the purification of the dipeptide β-Ala-Tyr, achieving a preparative capacity of 45.5 mg per hour. mdpi.com This demonstrates the potential of FFZE as a scalable purification method. Microfluidic FFZE devices have also been developed, offering high-throughput sample fractionation with a sorting resolution of approximately 0.5 pH units, making them suitable for isolating peptides within specific pI ranges. nih.gov FFZE can be a valuable orthogonal or alternative technique to RP-HPLC, especially for peptides that are difficult to purify by chromatography. mdpi.comresearcher.life

Stereochemical Control and Chiral Purity in Tetrapeptide Synthesis

The biological function of peptides is intrinsically linked to their three-dimensional structure, which is dictated by the specific sequence and stereochemistry of their constituent amino acids. In the synthesis of tetrapeptides such as this compound, maintaining the chiral integrity of each L-amino acid is paramount, as the introduction of even small amounts of the D-enantiomer can lead to diastereomeric impurities with altered biological activity and receptor binding profiles. nih.govresearchgate.net The determination and control of enantiomeric purity are therefore critical aspects of the evaluation of synthetic peptide quality. nih.govnih.gov

Racemization, the conversion of a chiral amino acid from one enantiomer to its mirror image, is a significant side reaction that can occur during peptide synthesis. nih.gov This is particularly prevalent during the activation step of the carboxyl group of an amino acid, which is necessary for peptide bond formation. The formation of an oxazolone (B7731731) intermediate is a common mechanism leading to the loss of stereochemical integrity at the α-carbon. Undesirable D-isomers can also be introduced as impurities from the initial amino acid starting materials. nih.govnih.gov

Several strategies are employed to minimize racemization and ensure high chiral purity in the final peptide product:

Coupling Reagents: The choice of coupling reagent is crucial. Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are often used as they are known to suppress racemization during the coupling reaction. neliti.com

Reaction Conditions: Careful control of reaction conditions, such as temperature and base, is essential. The use of non-racemizing protecting groups and optimizing the type and stoichiometry of the base can significantly reduce the risk of epimerization.

Stepwise Synthesis Strategy: In solid-phase peptide synthesis (SPPS), the stepwise addition of amino acids allows for controlled conditions at each coupling step. acs.org For instance, it has been noted that certain amino acids, like proline, are resistant to racemization when attached first to the resin. neliti.com

Following synthesis, the chiral purity of the tetrapeptide must be rigorously assessed. Several analytical techniques are available for this purpose:

Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method for separating and quantifying enantiomers. nih.govnih.gov Chiral stationary phases within the HPLC column interact differently with the L- and D-forms of the peptide or its constituent amino acids, allowing for their separation and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the hydrolyzed amino acids to make them volatile, but it provides high sensitivity and accuracy in determining enantiomeric ratios. nih.gov

HPLC with Tandem Mass Spectrometry (HPLC-ESI-MS/MS): A highly sensitive and rapid method involves hydrolyzing the peptide into its individual amino acids. nih.govdigitellinc.com To account for any racemization that might occur during the hydrolysis step itself, this is often performed in deuterated acid. nih.govdigitellinc.com The resulting amino acids are then separated using chiral chromatography and quantified by mass spectrometry. researchgate.netnih.gov

Derivatization with Marfey's Reagent: Another common approach involves reacting the hydrolyzed amino acids with an optically pure reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). researchgate.netpeptide.com This converts the enantiomeric amino acids into diastereomeric adducts. These diastereomers have different physical properties and can be readily separated and quantified using standard reversed-phase HPLC. peptide.com

The combination of careful synthetic strategies and robust analytical validation ensures that the synthesized this compound possesses the correct stereochemistry, which is essential for its intended application in chemical biology and other research fields. nih.gov The ability to control and confirm the stereochemical outcome is a hallmark of modern peptide chemistry. pnas.org

Structural Elucidation and Conformational Dynamics of H Ala Ala Ala Tyr Oh

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides critical insights into the atomic-level structure and behavior of peptides in different environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. For H-Ala-Ala-Ala-Tyr-OH, a complete assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in structural analysis.

In aqueous solutions, the chemical shifts of the peptide's protons are indicative of its local electronic environment and, by extension, its conformation. The expected ¹H chemical shifts for random-coil structures can serve as a baseline for comparison. medchemexpress.com For this compound, the α-proton signals would typically appear between 4.1 and 4.5 ppm, while the aromatic protons of the tyrosine side chain would resonate further downfield, between 6.5 and 7.5 ppm. arxiv.org The three distinct alanine (B10760859) residues should, in principle, give rise to separate signals, although overlap is possible depending on the solvent and temperature conditions.

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential for assigning signals by identifying through-bond scalar couplings within each amino acid residue. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment reveals through-space dipolar couplings between protons that are close in space (typically <5 Å), providing crucial distance constraints for calculating the three-dimensional structure.

Studies on short alanine-based peptides have shown that they tend to adopt a polyproline II (PPII) conformation in aqueous solution, a left-handed helical structure that is more extended than an α-helix. nih.govacs.orgnih.gov This propensity is often identified by specific ³J(HN,Hα) coupling constants. For this compound, it is expected that the alanine residues would predominantly sample PPII and β-strand conformations. nih.govacs.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Residue Predicted Chemical Shift (ppm)
Amide (NH) Ala1, Ala2, Ala3, Tyr4 7.8 - 8.5
Alpha (αH) Ala1, Ala2, Ala3 4.1 - 4.3
Alpha (αH) Tyr4 4.4 - 4.6
Beta (βH) Ala1, Ala2, Ala3 1.3 - 1.5
Beta (βH) Tyr4 2.9 - 3.2
Aromatic Tyr4 6.7 - 7.2

Note: These are estimated values based on typical random-coil shifts for peptides and are subject to change based on experimental conditions and conformational states.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensities

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of peptides. wikipedia.org The technique measures the differential absorption of left and right circularly polarized light by chiral molecules.

Vibrational Spectroscopy (IR and Raman) for Molecular Vibrations and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, which are sensitive to conformation, hydrogen bonding, and local environment. acs.org

In the IR spectrum of this compound, the most informative bands are the Amide I (primarily C=O stretching) and Amide II (a combination of N-H bending and C-N stretching) bands. The Amide I band, appearing between 1600 and 1700 cm⁻¹, is particularly sensitive to the secondary structure and hydrogen-bonding patterns of the peptide backbone.

Raman spectroscopy provides complementary information. nih.gov A key feature in the Raman spectrum of this peptide would be the signals from the tyrosine side chain. The tyrosine Fermi doublet, consisting of two bands at approximately 850 and 830 cm⁻¹, is a well-established marker for the local environment of the tyrosine residue. The intensity ratio of these two bands (I₈₅₀/I₈₃₀) is indicative of the hydrogen-bonding status of the phenolic hydroxyl group, revealing whether it is exposed to the solvent or buried within a more hydrophobic environment. nih.gov

Advanced Mass Spectrometry for Structural Analysis

Mass spectrometry is a cornerstone of peptide analysis, offering precise molecular weight determination and sequence information through fragmentation analysis. libretexts.org

ESI-MS and LC-MS/MS for Sequence Verification and Fragmentation Pathways

Electrospray Ionization Mass Spectrometry (ESI-MS) would be used to determine the molecular weight of this compound. The technique would yield the mass-to-charge ratio (m/z) of the protonated molecular ion, [M+H]⁺, confirming the peptide's elemental composition.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds in predictable ways. libretexts.org The primary fragment ions generated are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov The mass difference between consecutive ions in a b-series or y-series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide.

For this compound, the MS/MS spectrum would be expected to show a series of b- and y-ions confirming the Ala-Ala-Ala-Tyr sequence.

Table 2: Predicted m/z Values for Major Fragment Ions of this compound

Ion Type Sequence Calculated m/z ([M+H]⁺) Ion Type Sequence Calculated m/z ([M+H]⁺)
b₁ Ala 72.04 y₁ Tyr 182.08
b₂ Ala-Ala 143.08 y₂ Ala-Tyr 253.12
b₃ Ala-Ala-Ala 214.12 y₃ Ala-Ala-Tyr 324.16
y₄ Ala-Ala-Ala-Tyr 395.20

Note: These values are for singly charged ions and are calculated based on monoisotopic masses.

Conformational Landscape Exploration

The conformational landscape of a peptide describes the full range of three-dimensional shapes it can adopt and their relative energies. For a flexible peptide like this compound, this landscape is complex.

The three consecutive alanine residues grant the peptide significant conformational freedom. Studies on alanine-rich peptides indicate a strong intrinsic preference for the polyproline II (PPII) conformation in water, though β-strand and helical structures are also sampled. nih.govacs.orgnih.govacs.org The conformational distribution is a dynamic equilibrium between these states. acs.org

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 219159
L-Alanine 5950

Influence of Alanine Triad (B1167595) on Peptide Backbone Flexibility and Rigidity

The repeating triad of alanine residues (Ala-Ala-Ala) significantly influences the conformational landscape of this compound. Alanine, with its small, non-polar methyl side chain, imparts a notable degree of conformational flexibility to the peptide backbone. lifetein.com Unlike bulkier amino acids that can sterically hinder rotation around the phi (φ) and psi (ψ) dihedral angles, the minimalist nature of the alanine side chain allows for a broader sampling of the Ramachandran plot. rsc.orgharvard.edu This inherent flexibility is a key characteristic of poly-alanine sequences.

However, the presence of a sequence of alanines can also lead to the adoption of specific secondary structures. Short alanine oligomers have a known propensity to form helical loops, particularly the 3₁₀-helix, which is stabilized by i to i+3 hydrogen bonds. pnas.orglibretexts.org While longer poly-alanine chains are archetypal alpha-helix formers, even short segments can exhibit a tendency toward these ordered conformations. wikipedia.org The conformational dynamics of an alanine tetrapeptide are therefore a balance between the intrinsic flexibility of the individual residues and the propensity of the collective sequence to adopt more rigid, helical structures. acs.orguio.noacs.org This dynamic interplay means that the Ala-Ala-Ala portion of the peptide is not entirely random or rigid but likely exists in a state of conformational equilibrium between various extended and helical forms. rsc.org

The flexibility of the alanine triad can be influenced by its context within the larger peptide. For instance, the presence of the C-terminal tyrosine can impact the conformational preferences of the adjacent alanine residues. msu.ru Furthermore, the solvent environment plays a crucial role, with hydration of the backbone and side chains influencing the stability of particular conformations like the polyproline II (pPII) type structure. rsc.org

Below is a table summarizing the conformational tendencies of alanine residues:

Conformational FeatureInfluence of AlanineSupporting Observations
Backbone Flexibility High, due to small methyl side chain.Allows for a wide range of phi (φ) and psi (ψ) dihedral angles. rsc.orgharvard.edu
Secondary Structure Propensity Tendency to form helical structures (e.g., 3₁₀-helix and α-helix).Short sequences can adopt helical loops; longer sequences are known α-helix formers. pnas.orgwikipedia.org
Conformational Equilibrium Exists as an ensemble of conformations.Balances intrinsic flexibility with the propensity for ordered structures. rsc.orgmsu.ru
Influence of Environment Hydration affects conformational stability.The surrounding solvent can stabilize specific backbone conformations. rsc.org

Role of Tyrosine Side Chain in Aromatic Stacking and Hydroxyl Group Dynamics

The tyrosine residue at the C-terminus of this compound introduces crucial structural and functional elements. Its aromatic side chain and reactive hydroxyl group play significant roles in defining the peptide's conformational preferences and potential interactions. russelllab.org

The aromatic ring of tyrosine can participate in π-π stacking interactions. nih.govacs.org These non-covalent interactions, where the aromatic rings of two residues stack on top of each other, contribute to the stabilization of specific peptide conformations. nih.govresearchgate.net In the context of this compound, this could involve intramolecular stacking if the peptide folds back on itself, or intermolecular stacking with other peptide molecules, potentially leading to self-assembly. nih.gov The presence of the aromatic side chain makes tyrosine partially hydrophobic, favoring its burial within a hydrophobic core in larger protein structures. russelllab.org

The phenolic hydroxyl (-OH) group of tyrosine is a key functional feature that distinguishes it from phenylalanine. russelllab.orglibretexts.org This hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, allowing it to form hydrogen bonds with other residues or with solvent molecules like water. nih.govelifesciences.org The ability to form these bonds significantly impacts the solubility and reactivity of the peptide. libretexts.org The pKa of the tyrosine hydroxyl group is approximately 10.3 in the ground state but becomes more acidic in the excited state, which can enhance its hydrogen bonding capabilities. royalsocietypublishing.org The dynamics of this hydroxyl group, including its orientation and ionization state, are critical for the peptide's function and can be influenced by the local microenvironment. royalsocietypublishing.orgrsc.org For instance, the orientation of the tyrosine side chain can differ depending on the secondary structure of the peptide, which in turn affects its fluorescence properties. royalsocietypublishing.org

The following table details the contributions of the tyrosine side chain:

FeatureDescriptionImpact on this compound
Aromatic Ring A planar, hydrophobic structure.Participates in π-π stacking interactions, contributing to conformational stability. nih.govacs.orgnih.gov
Hydroxyl Group (-OH) A polar, reactive functional group.Acts as a hydrogen bond donor and acceptor, influencing solubility and interactions. russelllab.orglibretexts.orgelifesciences.org
Hydrophobicity Partially hydrophobic nature.Prefers to be shielded from aqueous environments, potentially driving folding. russelllab.org
Reactivity The hydroxyl group is chemically active.Can be involved in post-translational modifications like phosphorylation in larger proteins. wikipedia.org
Conformational Influence The side chain's orientation is linked to the peptide's secondary structure.The rotameric state of the tyrosine side chain can vary, affecting its interactions and spectroscopic properties. royalsocietypublishing.org

Hydrogen Bonding Patterns and Their Impact on Conformation

Hydrogen bonds are fundamental to the structure and stability of peptides, including this compound. These non-covalent interactions occur between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another electronegative atom (the acceptor). In peptides, the primary donors and acceptors are found in the backbone amide (N-H) and carbonyl (C=O) groups, as well as in certain amino acid side chains. harvard.eduwikipedia.org

Within the this compound tetrapeptide, several types of hydrogen bonds can form, significantly influencing its three-dimensional shape.

Intramolecular Backbone Hydrogen Bonds: These bonds are crucial for the formation of regular secondary structures. For instance, a 3₁₀-helix is characterized by hydrogen bonds between the carbonyl oxygen of residue i and the amide hydrogen of residue i+3. libretexts.org Given the propensity of alanine sequences to form helical structures, it is plausible that such hydrogen bonds contribute to the conformational ensemble of this compound. pnas.org Another common helical structure, the α-helix, involves hydrogen bonds between residue i and i+4. wikipedia.org While less likely in a short tetrapeptide, the tendency towards this pattern can still influence local backbone geometry. Turns, which are short structures that reverse the direction of the polypeptide chain, are also stabilized by specific hydrogen bonding patterns, such as the i to i+3 bond in a β-turn. libretexts.org

Side Chain-Backbone Hydrogen Bonds: The hydroxyl group of the C-terminal tyrosine can form hydrogen bonds with backbone amide or carbonyl groups. nih.govnih.gov Such interactions can create "tyrosine corners," where the phenolic -OH group of a tyrosine hydrogen bonds with a nearby backbone amide, helping to nucleate and stabilize specific folds. nih.gov

Side Chain-Side Chain Hydrogen Bonds: While not possible within a single this compound molecule due to the lack of other interacting side chains, in a multi-peptide system, the tyrosine hydroxyl group could form hydrogen bonds with the hydroxyl group of another tyrosine molecule.

Peptide-Solvent Hydrogen Bonds: The polar groups of the peptide, including the backbone amides and carbonyls, and the tyrosine hydroxyl group, can form hydrogen bonds with surrounding water molecules. These interactions are critical for the solubility of the peptide and influence the relative stability of different conformations. elifesciences.org

The table below summarizes potential hydrogen bonding in this compound:

Type of Hydrogen BondPotential Partners within this compoundStructural Implication
Backbone-Backbone Between backbone C=O of residue i and N-H of residue i+3Formation of 3₁₀-helical turns. pnas.orglibretexts.org
Side Chain-Backbone Tyrosine -OH with backbone C=O or N-HStabilization of specific turns and folded structures. nih.govnih.gov
Peptide-Solvent Backbone C=O, N-H, and Tyrosine -OH with waterInfluences solubility and the conformational landscape. elifesciences.org

Computational and Theoretical Investigations of H Ala Ala Ala Tyr Oh

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a cornerstone of computational biochemistry, enabling the study of the time-dependent behavior of molecules. By simulating the motions of atoms and molecules, MD provides a detailed picture of conformational dynamics and interactions with the environment.

MD simulations track the trajectory of a peptide over time, revealing its conformational landscape. The behavior of H-Ala-Ala-Ala-Tyr-OH is significantly influenced by its solvent environment.

Aqueous Environment : In explicit water simulations, tetrapeptides like this compound typically exhibit significant flexibility, exploring a range of conformations from extended structures to more compact, folded states such as reverse turns. acs.org The peptide backbone and side chains constantly interact with water molecules through hydrogen bonds and electrostatic interactions. The choice of the water model in the simulation (e.g., SPC/E, TIP3P) is critical, as it can significantly affect the accuracy of the results, particularly the modeling of electrostatic interactions. nih.gov For peptides containing aromatic residues like tyrosine, the explicit inclusion of hydrogen atoms on the aromatic ring is essential for an accurate description of these interactions. nih.gov

Non-Aqueous Environments : The conformational dynamics change in non-aqueous or mixed solvents. For instance, in solvents like trifluoroethanol (TFE), which are known to promote helicity, peptides may adopt more ordered secondary structures. pnas.org The presence of a co-solvent like TFE can alter the solvation of the peptide, weakening water's competition for intramolecular hydrogen bonds and thus stabilizing folded conformations. pnas.org In nonpolar solvents, conformers with no net dipole moment tend to be more stable. nih.gov

Solvation plays a critical role in the stability of different peptide conformations and the transitions between them. The free energy of solvation is a key determinant of the conformational equilibrium.

Conformational Transitions : MD simulations of tetrapeptides in water have shown frequent transitions between turn and extended conformers, indicating a relatively flat free energy profile for this transition. acs.org The balance between these states is governed by a complex interplay of forces, including intramolecular hydrogen bonding, electrostatic interactions, and the hydrophobic effect of the side chains.

Stability : The stability of a given conformation is dictated by the sum of the peptide's internal energy (from a molecular mechanics force field) and the free energy of solvation. acs.org Solvation free energy can be estimated using methods like numerical solutions to the Poisson-Boltzmann equation, which treats the solvent as a continuous medium with a high dielectric constant. acs.org Changing the solvent's polarity can dramatically alter the energy landscape; increasing polarity tends to stabilize isomers with larger dipole moments. nih.gov The nature of the side chains is also crucial; for example, a side chain with a carbonyl group can be efficiently solvated by water, significantly influencing structural preferences compared to a nonpolar side chain. rsc.org

A detailed analysis of the interactions within the peptide and between the peptide and solvent molecules is crucial for understanding its structure and function.

Intramolecular Interactions : Key intramolecular interactions in this compound include hydrogen bonds between backbone amide and carbonyl groups, which are fundamental to forming secondary structures like β-turns. The aromatic side chain of tyrosine can engage in electrostatic interactions with backbone amide hydrogens, an interaction that is sensitive to the local sequence. For instance, in the peptide Tyr-Thr-Gly-Pro, a clear interaction between the Tyr aromatic ring and the Gly amide hydrogen is observed, while it is absent in Tyr-Thr-Ala-Pro due to steric hindrance from the alanine (B10760859) side chain. nih.gov

Intermolecular Interactions : The primary intermolecular interactions are between the peptide and the solvent. In aqueous solution, the polar groups of the peptide (the N-terminus, C-terminus, peptide bonds, and the tyrosine hydroxyl group) form hydrogen bonds with water molecules. The nonpolar alanine side chains and the phenyl part of the tyrosine side chain interact with water through hydrophobic solvation. The balance of these interactions dictates the peptide's solubility and conformational preferences.

Quantum Chemical Calculations

Quantum chemical (QC) calculations provide a more fundamental description of a molecule's properties by solving the Schrödinger equation. These methods are used to investigate electronic structure and to calculate conformational energies with high accuracy.

The electronic structure of a peptide determines its reactivity and spectroscopic properties.

HOMO-LUMO Gaps : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy gap between them is an indicator of chemical reactivity and the energy required for electronic excitation. For the related tetrapeptide Tyr-Ala-Ala-Ala, computations show that the HOMO is localized on the N-terminal end, while the HOMO-1 is localized on the C-terminal tyrosine residue. pnas.org These orbitals are very close in energy, separated by only about 0.1 eV. pnas.org This small energy difference suggests that charge migration along the peptide backbone can occur readily upon ionization. pnas.org Similar calculations on the dipeptide Ala-Tyr have been performed to determine its electronic parameters. researchgate.net

Partial Charges : The distribution of electron density in the molecule is described by partial charges on each atom. These charges are crucial for calculating electrostatic interaction energies in both molecular mechanics and continuum solvation models. They are derived from the quantum mechanical wavefunction and are used to understand interactions, such as the hydrogen bonding capacity of the peptide's different functional groups.

QC calculations can be used to map the potential energy surface of a peptide, revealing the relative energies of different conformations.

Energy Landscape : The energy landscape of a tetrapeptide describes the potential energy as a function of its conformational degrees of freedom, primarily the backbone dihedral angles (φ and ψ). The landscape features numerous local energy minima corresponding to stable or metastable conformations (e.g., β-turns, extended structures). A Ramachandran plot for an Ala-Ala-Ala tripeptide shows the allowed and disallowed regions of φ and ψ angles based on steric clashes. libretexts.orglibretexts.org For a tetrapeptide, the landscape becomes more complex due to the increased number of degrees of freedom.

Conformational Energetics : High-level QC methods, such as Møller-Plesset perturbation theory (MP2), can provide benchmark relative energies for different peptide conformations. rowan.edu Studies on model tetrapeptides (ACE-ALA-X-ALA-NME) show that the relative energies of major secondary structures like right-handed helices, β-sheets, and polyproline II conformations are highly dependent on the central amino acid residue (X). rowan.edu For this compound, the energetic preference for a particular conformation will be a result of the intrinsic preferences of the poly-alanine sequence modified by the presence of the bulky, aromatic tyrosine residue at the C-terminus. The strain in small peptides can cause isomers with cis-peptide bonds, which are typically high in energy, to become more stable. nih.gov

Reaction Pathway Analysis for Specific Chemical Transformations

Computational chemistry provides powerful tools to dissect the mechanisms of chemical reactions at an electronic level. For peptides containing tyrosine, such as this compound, oxidative pathways are of significant interest. The tyrosine residue is susceptible to oxidation, which can lead to the formation of a tyrosyl radical (Tyr-O•) and subsequent cross-linking reactions. researchgate.net Furthermore, the interaction of peptides with reactive oxygen species like the hydroxyl radical (•OH) can be meticulously modeled. Theoretical studies on related amino acids show that such reactions can proceed via different pathways, including hydrogen atom abstraction or •OH addition to the aromatic ring, with reaction profiles and barrier heights being significantly influenced by the solvent environment. researchgate.net

A particularly relevant transformation for this compound is the migration of charge following an ionization event. High-level quantum chemistry studies on the analogous peptide Tyr-(Ala)3 have explored the ultrafast dynamics of a positive charge (a "hole") created by sudden ionization of the tyrosine residue. acs.orgnih.gov These computational models predict that the charge does not remain localized but migrates along the peptide backbone. acs.orgnih.gov This process is exceptionally fast, occurring on a femtosecond timescale, and is described as a sequential mechanism involving coherent electronic transitions between adjacent amino acid subunits. acs.orgnih.gov Such analyses, which can determine the influence of peptide conformation on the efficiency and pathway of charge transfer, are critical for understanding radiation damage in biological systems and for the development of novel bioelectronics. acs.orgsonar.ch The mechanism is often a through-bond process, potentially mediated by low-lying extended coulomb states, allowing for highly efficient charge flow across the peptide structure. acs.org

Molecular Docking and Protein-Peptide Interaction Modeling

Molecular docking is a cornerstone of computational drug discovery and is widely used to predict how a peptide like this compound might bind to a biological receptor. softserveinc.comacs.org This technique simulates the placement of the peptide (the ligand) into the binding site of a target protein (the receptor), evaluating thousands of possible conformations and orientations to identify the most stable complex. mdpi.comnih.gov The stability is quantified using a scoring function, which estimates the binding affinity. softserveinc.com

The process for modeling the interaction of this compound with a target protein would involve these key steps:

Preparation of Structures : High-resolution 3D structures of both the target protein and the peptide are required. If an experimental structure of the protein is available from a source like the Protein Data Bank (PDB), it is prepared by adding hydrogen atoms and assigning partial charges. The peptide's 3D conformation is generated and optimized.

Docking Simulation : Using software such as AutoDock or Glide, the peptide is docked into a defined binding pocket on the receptor. researchgate.net The inherent flexibility of the peptide presents a significant challenge, which can be addressed using flexible docking algorithms that allow for conformational changes in the ligand and sometimes the receptor. acs.orgcomputabio.com

Analysis of Results : The output provides various binding poses ranked by their scores. The most favorable poses are analyzed to understand the specific molecular interactions that stabilize the complex. These interactions typically include hydrogen bonds (e.g., involving the tyrosine hydroxyl group or peptide backbone), hydrophobic interactions (with the alanine side chains and the aromatic ring of tyrosine), and electrostatic interactions. acs.org

While molecular docking provides a static snapshot of the binding event, it is often complemented by molecular dynamics (MD) simulations. mdpi.com MD simulations can elucidate the stability and dynamic behavior of the peptide-protein complex over time, offering a more comprehensive understanding of the binding mechanism. acs.orgmdpi.com

In Silico Design Principles for Peptide-Based Ligands

The design of novel peptide ligands with high affinity and specificity is a major goal of computational biochemistry. frontiersin.orgnih.gov Several key principles guide the in silico design process:

Structure-Based Design : When the 3D structure of the target is known, peptides can be designed to be complementary in shape and chemical nature to the binding site. nih.gov This often starts with identifying "hot spots"—key regions in a protein-protein interface that contribute most to the binding energy. rsc.org Peptides can be designed to mimic the hot-spot residues of a natural binding partner. nih.gov

Sequence-Based Design : In the absence of a target structure, design can be guided by the physicochemical properties of amino acids. frontiersin.orgmdpi.com Virtual libraries of peptides can be screened for properties associated with bioactivity, such as specific patterns of hydrophobicity, charge, and hydrogen bonding potential. frontiersin.org

Conformational Constraint : Peptides are often highly flexible, which can lead to a loss of entropy upon binding, reducing affinity. A key design principle is to pre-organize the peptide into its bioactive conformation. mdpi.com This can be achieved computationally by introducing cyclic structures, incorporating non-natural amino acids (like α-aminoisobutyric acid, Aib), or making other modifications that restrict rotational freedom. mdpi.com

Charge Transfer and Architectonics : Advanced design principles consider how the arrangement of amino acids influences charge transfer pathways within the peptide and at the interface with its target. mdpi.com The spatial organization of ion-hydrogen bond networks can be engineered to optimize binding and function, treating the biomolecular structure as a highly complex, hierarchically organized electronic device. mdpi.com

Modern approaches often combine these principles, using computational tools to screen vast virtual libraries of modified peptides, followed by docking and molecular dynamics to refine and rank the top candidates for experimental validation. mdpi.com

Computational Mutagenesis and Alanine Scanning Simulations

Computational alanine scanning is a powerful and widely used technique to probe the energetic importance of individual amino acid residues in a protein or a protein-peptide interface. novapublishers.comnih.gov The method mimics experimental alanine scanning by systematically replacing each residue in a complex with alanine, a small and chemically inert amino acid, and calculating the resulting change in binding free energy (ΔΔG). rsc.orgnovapublishers.com

The fundamental principle is that replacing a side chain with alanine's simple methyl group effectively removes its specific contribution to the interaction (e.g., hydrogen bonds, salt bridges, or large hydrophobic contacts). novapublishers.com A large, positive ΔΔG value (indicating destabilization) upon mutation suggests that the original residue is a "hot spot" critical for binding. rsc.org

The workflow involves molecular dynamics simulations and free energy calculations (such as MM/GBSA or FEP) to compute the binding energy for both the wild-type and the mutant complexes. novapublishers.complos.org Quantum mechanical methods have also been applied, showing that explicit inclusion of electronic effects like polarization and charge transfer can yield high accuracy with fewer empirical parameters. nih.gov For a peptide like this compound, alanine scanning would be computationally straightforward. The tyrosine residue, with its bulky, aromatic, and hydrogen-bonding side chain, would be a prime candidate for investigation, as tyrosines are frequently identified as hot-spot residues in protein-protein interactions. rsc.org The results would quantify the energetic contribution of the tyrosine side chain to the binding affinity of a given complex.

Theoretical Frameworks for Peptide Folding and Aggregation Propensities

Understanding how a peptide like this compound folds into a specific conformation or aggregates into larger assemblies is a fundamental challenge that can be addressed with theoretical models. aip.org

The Folding Funnel : Protein and peptide folding is often conceptualized as a "folding funnel" energy landscape. researchgate.netcam.ac.uk In this model, the unfolded peptide exists as a broad ensemble of high-energy conformations at the top of the funnel. As it folds, it moves down the funnel toward a narrow, low-energy native state, navigating a rugged landscape with potential kinetic traps. researchgate.net Aggregation can be seen as an alternative pathway, where peptides interact with each other to form intermolecular structures that can be even more stable than the native monomer. cam.ac.uk

Computational Simulations :

Molecular Dynamics (MD) : All-atom MD simulations can, in principle, track the folding and aggregation process atom by atom. However, these processes can be slow, often exceeding the timescales accessible by conventional MD.

Coarse-Graining : To overcome timescale limitations, coarse-grained models are frequently used. aip.org These models simplify the representation of the peptide, for example, by using a single bead per amino acid, which allows for much longer simulation times. aip.org Such models incorporate simplified potentials for key interactions like hydrogen bonds and hydrophobicity and have been shown to reproduce key features of folding and the shift toward aggregation at higher concentrations. aip.org

Biomolecular Interactions and Recognition Mechanisms of H Ala Ala Ala Tyr Oh

Peptide-Protein Interactions

The interaction of H-Ala-Ala-Ala-Tyr-OH with larger protein structures is governed by the principles of molecular recognition, where the peptide binds to specific sites or pockets on a protein's surface. These interactions are central to cellular processes like signal transduction. nih.govnih.gov

Quantifying the binding affinity between this compound and a target protein is crucial for understanding the strength and specificity of their interaction. Several powerful biophysical techniques are employed for this purpose, providing key kinetic and thermodynamic data. researchgate.netpurdue.edu

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique used to measure binding kinetics and affinity. nicoyalife.com In a typical SPR experiment, the target protein is immobilized on a gold sensor chip. A solution containing this compound is then flowed over the surface. The binding of the peptide to the protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. nicoyalife.com This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᵢ), which is a measure of binding affinity (Kᵢ = kₑ/kₐ). researchgate.net

Microscale Thermophoresis (MST): MST is another technique used to quantify binding affinities in solution. nih.gov It measures the directed movement of molecules along a microscopic temperature gradient. nih.gov One binding partner (typically the protein) is fluorescently labeled. The thermophoretic movement of the labeled molecule changes upon binding to its ligand (the peptide) due to changes in size, charge, or hydration shell. xantec.com By titrating this compound against a constant concentration of the labeled protein, a binding curve can be generated to calculate the Kᵢ. nih.gov MST is known for its low sample consumption and its ability to perform measurements in complex biological liquids. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the thermal stability of a protein. The binding of a ligand like this compound often stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ). The Tₘ is monitored by measuring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature. The magnitude of the thermal shift (ΔTₘ) upon peptide binding can be correlated with the binding affinity.

The data generated from these techniques are essential for comparing the interaction of this compound with different proteins or for evaluating how modifications to the peptide sequence affect binding.

Table 1: Illustrative Binding Affinity Data for this compound with a Hypothetical Protein Target This table presents hypothetical data for illustrative purposes, demonstrating typical results obtained from the biophysical techniques described.

TechniqueParameter(s) MeasuredIllustrative Value
SPR kₐ (M⁻¹s⁻¹)1.5 x 10⁵
kₑ (s⁻¹)3.0 x 10⁻³
Kᵢ (nM)20
MST Kᵢ (nM)25
DSF ΔTₘ (°C)+3.5

Identification of Recognition Motifs and Binding Hotspots

The specificity of peptide-protein interactions is often determined by short amino acid sequences known as recognition motifs, which bind to "hotspots" on the protein surface that contribute a significant portion of the binding energy. nih.govnih.gov For this compound, the C-terminal tyrosine is a prime candidate for being a key recognition element.

Tyrosine-based motifs are common in cell biology. For example, YXXØ motifs (where Y is tyrosine, X is any amino acid, and Ø is a bulky hydrophobic residue) are well-established signals for protein sorting and trafficking that bind to specific adaptor protein domains. nih.gov The tyrosine residue in this compound could similarly fit into a hydrophobic pocket on a protein surface, with its hydroxyl group forming critical hydrogen bonds. nih.gov The poly-alanine sequence may serve to present the tyrosine in the correct orientation for binding or make additional hydrophobic contacts with the target protein. researchgate.net The identification of the precise residues on a target protein that form the binding site for the tetrapeptide is a critical step in understanding the interaction. nih.gov

Understanding the three-dimensional structure of the this compound-protein complex is essential for a complete mechanistic picture. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to solve these structures at atomic resolution.

Structural analyses of peptide-protein complexes reveal that peptides often bind in surface grooves or pockets and typically adopt a defined secondary structure (e.g., an extended β-strand or a turn) upon binding, a transition from their more flexible, unstructured state in solution. nih.gov The binding interface is stabilized by a network of non-covalent interactions:

Hydrogen Bonds: The backbone amide and carbonyl groups of the peptide, as well as the hydroxyl group of the tyrosine side chain, can act as hydrogen bond donors and acceptors. nih.gov

Hydrophobic Interactions: The alanine (B10760859) methyl groups and the aromatic ring of tyrosine can pack against nonpolar residues on the protein surface.

Aromatic Stacking: The tyrosine ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan on the protein partner.

The structure of the complex provides a definitive map of these interactions and serves as a foundation for designing modified peptides with enhanced affinity or specificity. mdpi.com

Peptide-Enzyme Interactions and Modulation

Peptides can interact with enzymes as either substrates, which are chemically modified by the enzyme, or as inhibitors, which block the enzyme's activity. americanpeptidesociety.org The tetrapeptide this compound has the potential to act in either capacity depending on the specific enzyme.

As a peptide, this compound is a potential substrate for proteases, which are enzymes that catalyze the cleavage of peptide bonds through hydrolysis. youtube.comkhanacademy.org The specificity of proteases determines which bonds are cleaved.

Potential as a Substrate: The presence of a tyrosine residue makes this peptide a potential substrate for enzymes like chymotrypsin, which preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic residues such as tyrosine, tryptophan, and phenylalanine. reddit.com Cleavage would result in two smaller fragments: the tripeptide H-Ala-Ala-Ala-OH and the amino acid L-tyrosine. Similarly, certain endopeptidases that recognize alanine residues could also potentially cleave the peptide. nih.gov The susceptibility of the peptide to enzymatic degradation is an important factor in its biological stability. cymitquimica.com

Potential as an Inhibitor: While the natural peptide may be a substrate, modified versions could be designed as enzyme inhibitors. For example, replacing the scissile peptide bond with a non-hydrolyzable analogue could create a competitive inhibitor that binds to the enzyme's active site but cannot be cleaved, thereby blocking the enzyme from acting on its natural substrates. americanpeptidesociety.org Some enzymes can also be subject to substrate inhibition, where at very high concentrations, the substrate itself can bind to the enzyme in a non-productive manner and reduce its activity. nih.gov

If this compound acts as a substrate for an enzyme, its interaction can be characterized using enzyme kinetics. researchgate.net These studies measure the rate of the enzymatic reaction under varying conditions to determine key kinetic parameters. themedicalbiochemistrypage.org

The Michaelis-Menten model is commonly used to describe the kinetics of many enzyme-catalyzed reactions. libretexts.org By measuring the initial reaction velocity (V₀) at different concentrations of the this compound substrate, two important parameters can be derived:

Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Kₘ (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. Kₘ is often used as an indicator of the affinity of the enzyme for its substrate; a lower Kₘ generally implies a higher affinity. americanpeptidesociety.org

From these values, the catalytic efficiency of the enzyme can be determined:

k꜀ₐₜ (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration. libretexts.org

These kinetic and mechanistic studies provide a quantitative understanding of how an enzyme processes the this compound peptide. nih.gov

Table 2: Hypothetical Kinetic Parameters for an Enzyme with this compound as a Substrate This table presents hypothetical data for illustrative purposes, demonstrating typical results from an enzyme kinetic analysis.

Kinetic ParameterSymbolIllustrative ValueUnit
Michaelis ConstantKₘ50µM
Maximum VelocityVₘₐₓ10µM/min
Turnover Numberk꜀ₐₜ100s⁻¹
Catalytic Efficiencyk꜀ₐₜ/Kₘ2.0 x 10⁶M⁻¹s⁻¹

Role of Tyrosine in Enzyme Active Site Interactions

The tyrosine residue is frequently implicated in the active sites of enzymes, where its unique chemical properties are pivotal for catalysis and substrate binding. technologynetworks.com The phenol (B47542) side chain of tyrosine is partially hydrophobic but also contains a reactive hydroxyl group, making it a versatile participant in molecular interactions. This hydroxyl group can function as a hydrogen bond donor or acceptor, facilitating the precise orientation of substrates and stabilizing transition states within the active site. khanacademy.org

In the context of this compound, the C-terminal tyrosine residue would be the primary site of interaction with enzyme active sites. For instance, in enzymes like tyrosinases, the tyrosine residue itself is the substrate, undergoing hydroxylation. nih.gov The active site of tyrosinase is structured to accommodate the phenol ring, positioning it for reaction with copper ions and molecular oxygen. nih.gov Beyond being a substrate, tyrosine residues are critical for the function of many other enzymes. In protein kinases, the hydroxyl group is a site for phosphorylation, a key post-translational modification in signaling pathways. khanacademy.org Therefore, this compound could act as a substrate or an inhibitor for such enzymes, with its binding dictated by the interactions of its tyrosine residue. The aromatic ring can also engage in stacking interactions with other aromatic residues or ligands within the active site.

Interaction TypeRole of Tyrosine Side ChainPotential Significance for this compound
Hydrogen Bonding The hydroxyl group (-OH) can act as both a hydrogen donor and acceptor. khanacademy.orgAnchoring the peptide within an enzyme's active site; stabilizing transition states during catalysis.
Phosphorylation The hydroxyl group is a target for protein kinases, which attach a phosphate (B84403) group. The peptide could serve as a substrate for tyrosine kinases, crucial in signal transduction studies.
Aromatic Stacking The phenyl ring can participate in π-π stacking interactions with other aromatic residues (e.g., Phe, Trp, His) or aromatic ligands. Contributing to binding affinity and specificity within the hydrophobic pockets of an active site.
Substrate for Oxidation The phenol ring is a substrate for enzymes like tyrosinase, leading to hydroxylation. nih.govThe peptide can be used in assays to measure the activity of tyrosinases and related oxidoreductases. biosynth.com

Interactions with Nucleic Acids and Lipids

While specific studies on this compound are limited, the behavior of tyrosine-containing peptides provides a framework for predicting its interactions with nucleic acids and lipids.

Nucleic Acids: The interaction between peptides and nucleic acids is governed by a combination of electrostatic forces, hydrogen bonding, and stacking interactions. ias.ac.in For this compound, the most significant interaction with nucleic acids would likely involve the tyrosine residue. The aromatic ring of tyrosine can intercalate between or stack upon the bases of nucleic acids. ias.ac.innih.gov Research has shown that this stacking interaction is particularly specific for single-stranded nucleic acid structures, suggesting that tyrosine may play a role in the selective recognition of single strands by proteins. nih.gov The alanine residues, being hydrophobic, would contribute less to direct binding, although the peptide backbone could form hydrogen bonds with the nucleic acid bases. ias.ac.in

Lipids: The interactions between peptides and lipid membranes are crucial for many cellular processes. nih.gov this compound possesses an amphipathic character, with the hydrophobic poly-alanine segment and the more polar, aromatic tyrosine residue. cymitquimica.com This structure suggests it would preferentially locate at the lipid-water interface of a membrane. The hydrophobic alanine chain could anchor the peptide within the non-polar acyl region of the lipid bilayer, while the tyrosine residue's hydroxyl group could interact with the polar head groups of the lipids or the surrounding aqueous environment. nih.govresearchgate.net Studies on similar aromatic residues show they often position themselves near the lipid headgroups. nih.gov The interaction can also be influenced by the lipid composition of the membrane, with different affinities for various types of phospholipids. nih.gov Such interactions can lead to changes in membrane fluidity and order. researchgate.net

MacromoleculePrimary Interaction Site on PeptideType of Interaction
Nucleic Acids TyrosineAromatic stacking with nucleic acid bases (preference for single strands). nih.gov
Peptide BackboneHydrogen bonding. ias.ac.in
Lipids Alanine ResiduesHydrophobic interactions with the lipid acyl chains. nih.govresearchgate.net
Tyrosine ResidueHydrogen bonding and polar interactions at the lipid-water interface. nih.gov

Molecular Recognition in Supramolecular Systems

The defined structure of this compound makes it an interesting guest molecule for studying molecular recognition in synthetic host-guest systems.

Cucurbiturils are a class of macrocyclic host molecules with a hydrophobic cavity and two carbonyl-fringed portals that can bind guest molecules with high affinity and selectivity in aqueous solutions. wikipedia.orgresearchgate.net The binding is driven by the hydrophobic effect and, for cationic guests, ion-dipole interactions between the positive charge and the carbonyl portals. wikipedia.org

Aromatic amino acid residues like tyrosine are excellent guests for cucurbiturils, particularly cucurbit acs.orguril (Q7), due to the complementary size and hydrophobicity of their side chains with the macrocycle's cavity. nih.gov Studies on peptides have shown remarkable selectivity for those containing N-terminal aromatic residues. nih.gov For this compound, the C-terminal tyrosine would be the primary binding motif. The hydrophobic phenyl portion of the tyrosine would be encapsulated within the cucurbituril (B1219460) cavity. The affinity of this binding would be influenced by the protonated N-terminal amine group, which could interact with the portals of the host, though this interaction would be weaker due to the distance imposed by the alanine spacer. The binding of peptides to cucurbiturils can result in significant changes in the guest's conformation and can be used to protect the peptide from enzymatic degradation.

Host MoleculeGuest PeptideBinding Affinity (Ka, M⁻¹)Key Driving ForcesReference
Cucurbit acs.orguril (Q7)H-Phe-Gly-OH3.0 x 10⁷Hydrophobic effect, Cation-dipole interactions nih.gov
Cucurbit acs.orguril (Q7)H-Tyr-Gly-OH3.8 x 10⁶Hydrophobic effect, Cation-dipole interactions nih.gov
Cucurbit acs.orguril (Q7)H-Trp-Gly-OH5.6 x 10⁵Hydrophobic effect, Cation-dipole interactions nih.gov

This table presents data for N-terminal aromatic dipeptides to illustrate the principles of cucurbituril binding. The affinity for the C-terminal tyrosine in this compound would differ but be governed by similar principles.

Enantioselective recognition—the ability of a chiral system to differentiate between enantiomers—is a fundamental process in biology and chemistry. Peptides, being chiral molecules, can be recognized enantioselectively by chiral selectors or receptors. nih.gov This process typically involves the formation of transient diastereomeric complexes between the chiral selector and the peptide enantiomers, which exhibit different stabilities or spectroscopic properties. nih.govnih.gov

For this compound, enantioselective recognition would distinguish between the all-L peptide and its all-D enantiomer, or other diastereomers. Chiral macrocyclic receptors, such as those derived from crown ethers or cyclodextrins, are often used for this purpose. nih.govnih.gov The recognition process relies on a combination of interactions, including hydrogen bonding, electrostatic interactions, and steric hindrance, which must be spatially arranged to favor binding of one enantiomer over the other. nih.gov The degree of chiral discrimination is highly dependent on the peptide sequence; for instance, the presence of bulky C-terminal residues can enhance recognition in some systems. nih.gov Molecular imprinting techniques have also been developed to create synthetic receptors capable of simultaneous chiral recognition of both alanine and tyrosine, demonstrating the potential for creating highly specific sensors for peptide enantiomers. nih.gov

FactorInfluence on Enantioselective Recognition
Chiral Selector Structure Must possess a well-defined three-dimensional structure with multiple interaction points to form stable diastereomeric complexes. nih.gov
Peptide Sequence The size, charge, and functionality of amino acid side chains influence the fit and binding energy within the chiral selector. nih.gov
Terminal Residues Bulky residues at the N- or C-terminus can enhance chiral recognition by providing strong anchoring points or steric constraints. nih.gov
Solvent The solvent can affect the strength of non-covalent interactions (e.g., hydrogen bonds, hydrophobic effect) that underpin recognition.

Self Assembly and Supramolecular Architectures of H Ala Ala Ala Tyr Oh

Principles and Mechanisms of Peptide Self-Assembly

The spontaneous organization of individual peptide molecules into ordered, higher-level structures is a process driven by the minimization of free energy. researchgate.net This assembly is a complex interplay of various non-covalent interactions, the specific amino acid sequence, and the kinetics and thermodynamics of the process. frontiersin.orgchinesechemsoc.orgacs.org

Role of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions, Electrostatic Interactions)

The self-assembly of peptides like H-Ala-Ala-Ala-Tyr-OH is primarily driven by a combination of non-covalent interactions. frontiersin.orgmdpi.combeilstein-journals.org These weak, individual forces act cooperatively to stabilize the resulting supramolecular architectures. mdpi.com

Hydrogen Bonding: Hydrogen bonds are crucial for the formation of secondary structures like β-sheets, which are common motifs in peptide self-assembly. nih.govmdpi.com The peptide backbone provides numerous hydrogen bond donors (N-H) and acceptors (C=O) that facilitate the formation of extensive hydrogen-bonding networks, driving the unidirectional growth of nanostructures. frontiersin.orgmsu.edu The side chains of amino acids can also participate in hydrogen bonding; for instance, the hydroxyl group of tyrosine can form hydrogen bonds, further stabilizing the assembled structure. acs.org

π-π Stacking: The aromatic ring of the tyrosine residue in this compound plays a significant role through π-π stacking interactions. acs.orgacs.org These interactions between the electron-rich aromatic rings provide substantial stability to the supramolecular polymer. frontiersin.org The presence of aromatic amino acids like tyrosine and phenylalanine is often associated with the formation of well-ordered nanostructures, including fibrils and nanotubes. chinesechemsoc.orgacs.org

Hydrophobic Interactions: The alanine (B10760859) residues, with their nonpolar methyl side chains, and the aromatic ring of tyrosine contribute to hydrophobic interactions. jnsam.comnih.gov In an aqueous environment, these hydrophobic regions tend to aggregate to minimize their contact with water molecules, a process that is a major driving force for peptide self-assembly. chinesechemsoc.orgnih.gov This hydrophobic collapse often initiates the assembly process, bringing peptide molecules into close proximity for other interactions to occur.

Influence of Amino Acid Sequence on Assembly Pathway and Morphology

The primary amino acid sequence is a fundamental determinant of the self-assembly pathway and the final morphology of the resulting nanostructures. chinesechemsoc.orgresearchgate.net The specific arrangement of hydrophobic, hydrophilic, and aromatic residues dictates the nature and directionality of the non-covalent interactions.

Kinetics and Thermodynamics of Self-Assembly Processes

The formation of supramolecular structures is governed by both thermodynamic and kinetic factors. frontiersin.orgnih.gov Thermodynamically, self-assembly occurs when the assembled state has a lower free energy than the monomeric state. researchgate.net This is often an enthalpy-driven process, favored by the formation of multiple non-covalent bonds. acs.org

Kinetically, the self-assembly process can proceed through various pathways, sometimes leading to kinetically trapped, metastable structures rather than the thermodynamically most stable one. chinesechemsoc.org The rate of assembly can be influenced by factors such as concentration, temperature, pH, and the presence of external stimuli. chinesechemsoc.orgscispace.com Understanding the kinetics is crucial as different preparative pathways can result in distinct assembled architectures. chinesechemsoc.org For instance, the kinetics of gel assembly have been shown to be linked to the final properties of the resulting hydrogel. scispace.com

Formation of Higher-Order Structures

Driven by the principles of self-assembly, this compound can organize into a variety of higher-order structures, including fibrillar aggregates and hydrogels.

Fibrillar Aggregation and Nanostructure Formation

Peptides containing aromatic residues, like this compound, have a tendency to form fibrillar aggregates. acs.orglongdom.org These fibrils are often characterized by a cross-β-sheet structure, where β-strands run perpendicular to the fibril axis, stabilized by an extensive network of hydrogen bonds. pnas.orgacs.org The aromatic side chains of tyrosine can further stabilize these structures through π-π stacking.

The process of fibril formation can be complex, potentially involving the initial formation of smaller oligomers that then grow into protofilaments and mature fibrils. acs.org The morphology of the resulting nanostructures can be diverse, including nanotubes, nanoribbons, and nanosheets, depending on the specific assembly conditions. chinesechemsoc.orgjnsam.com For example, single amino acids like tyrosine have been shown to self-assemble into various nanostructures, including fibers and nanoribbons, with morphology dependent on concentration. researchgate.net

Hydrogelation Properties and Underlying Mechanisms

Under certain conditions, the self-assembled fibrillar networks of this compound can entrap large amounts of water, leading to the formation of a hydrogel. researchgate.netresearchgate.net Peptide-based hydrogels are of significant interest for biomedical applications due to their high water content, biocompatibility, and tunable properties. rsc.orgmdpi.com

The mechanism of hydrogelation involves the hierarchical self-assembly of the peptide into nanofibers that entangle to form a three-dimensional network. mdpi.com This network immobilizes the solvent molecules, resulting in a gel-like material. The stability and mechanical properties of the hydrogel are determined by the density and strength of the cross-links within the fibrillar network, which are in turn governed by the underlying non-covalent interactions. acs.orgnih.gov The presence of aromatic residues like tyrosine has been found to be favorable for the hydrogelation of short peptides. researchgate.netsci-hub.se The formation of these hydrogels can often be triggered by environmental stimuli such as a change in pH. researchgate.net

Control over Self-Assembly Morphology and Hierarchy

The self-assembly of peptides like this compound is a hierarchical process where individual molecules associate through non-covalent interactions to form well-defined nanostructures. Control over the final morphology—be it nanofibers, nanoribbons, nanotubes, or hydrogels—is dictated by a delicate balance of these interactions, which are intrinsic to the peptide's sequence. mitoproteome.org

The structure of this compound features a block of three hydrophobic alanine (Ala) residues and a C-terminal tyrosine (Tyr) residue. The alanine sequence provides a driving force for association through hydrophobic interactions and can promote the formation of secondary structures like β-sheets or α-helices. molview.org The tyrosine residue plays a critical role due to its bulky aromatic side chain and polar hydroxyl group. This aromatic ring can participate in π-π stacking interactions, which are crucial for the directional growth and stability of self-assembled structures. Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, adding another layer of control over the intermolecular packing.

The final hierarchical architecture is determined by how these initial nanostructures, such as fibrils or ribbons, interact and assemble into larger superstructures. The interplay between the hydrophobic alanine segments and the more complex interactions involving the tyrosine residue ultimately governs the topology and stability of the resulting material.

External Stimuli-Responsive Assembly

The non-covalent nature of the interactions holding the self-assembled structures together makes them inherently responsive to changes in their environment. External stimuli such as pH, temperature, and solvent composition can be used to precisely control the assembly and disassembly processes.

pH-Induced Assembly and Disassembly

The peptide this compound possesses multiple ionizable groups, making its self-assembly highly sensitive to pH. These groups include the N-terminal amine (-NH2), the C-terminal carboxylic acid (-COOH), and the phenolic hydroxyl group (-OH) on the tyrosine side chain.

Changes in the ambient pH alter the protonation state of these groups, thereby modifying the net charge of the peptide and the electrostatic interactions between molecules. At low pH, the carboxylic acid is protonated (neutral), while the amine group is protonated (positive). At high pH, the carboxylic acid is deprotonated (negative), the amine group is neutral, and the tyrosine hydroxyl group can also be deprotonated (negative). molview.org These shifts in charge can induce or reverse self-assembly by modulating electrostatic repulsion and disrupting or forming key hydrogen bonds. For instance, neutralization of charge can reduce repulsion and promote aggregation, while the introduction of like charges can lead to the disassembly of structures. molview.org

Below is a table detailing the ionizable groups in this compound and their typical pKa values, which are the pH points at which significant changes in protonation state occur.

Ionizable GroupLocationTypical pKa RangeCharge State below pKaCharge State above pKa
α-CarboxylC-Terminus3.5 - 4.50-1
α-AmineN-Terminus7.5 - 8.5+10
Phenolic HydroxylTyrosine Side Chain9.5 - 10.50-1

Note: The exact pKa values can be influenced by the local microenvironment within the self-assembled structure.

Temperature-Dependent Conformational Transitions

Temperature is a critical parameter that directly influences the stability of the non-covalent bonds essential for self-assembly. Hydrogen bonds, which play a significant role in stabilizing peptide secondary structures like β-sheets and in interactions involving the tyrosine hydroxyl group, are particularly sensitive to thermal fluctuations.

Solvent Effects on Self-Assembly Pathways

The choice of solvent profoundly impacts the self-assembly pathway and the resulting morphology of the peptide nanostructures. Solvents mediate the intermolecular interactions that drive the assembly process. Key solvent properties influencing assembly include polarity, dielectric constant, and the ability to form hydrogen bonds.

In aqueous solutions, hydrophobic collapse is a primary driver for the assembly of this compound, as the hydrophobic alanine and tyrosine side chains seek to minimize contact with water. The use of organic co-solvents can modulate this effect. For example, adding a polar organic solvent like ethanol (B145695) or methanol (B129727) can weaken hydrophobic interactions and may lead to different assembled morphologies or even inhibit assembly altogether. The solvent environment dictates which intermolecular forces—hydrophobic, π-π stacking, or hydrogen bonding—dominate the assembly process, thereby providing a pathway to select for desired structural outcomes.

Engineering Functional Biomaterials from Self-Assembled this compound Structures

The ability of this compound to self-assemble into stable, biocompatible, and stimulus-responsive structures makes it a promising candidate for the bottom-up fabrication of advanced biomaterials.

Development of Peptide-Based Scaffolds for Research Applications

One of the most significant applications of self-assembling peptides is in the creation of three-dimensional (3D) scaffolds for research, particularly in the field of tissue engineering and cell culture. The self-assembly of this compound into a nanofibrous network can entrap large amounts of water, forming a hydrogel. These hydrogels mimic the natural extracellular matrix (ECM), providing a hydrated, porous, and mechanically supportive environment for cells to grow and interact in three dimensions.

The inherent biocompatibility of peptides ensures that these scaffolds are generally non-toxic and biodegradable. The presence of the tyrosine residue on the fiber surface offers a site for further chemical modification, allowing for the attachment of bioactive molecules, such as cell adhesion ligands (e.g., RGD sequences) or growth factors, to create a more sophisticated and instructive scaffold for specific research applications. The stimulus-responsive nature of the assembly also allows for the development of "smart" scaffolds that can be assembled or disassembled on demand, for applications such as injectable delivery systems or dynamic cell culture platforms.

Integration with Other Building Blocks for Hybrid Materials

The self-assembly of the tetrapeptide this compound is not limited to forming homogenous structures. A significant area of research focuses on its integration with other molecular or nanoscale components to create sophisticated hybrid materials. This co-assembly is driven by a combination of non-covalent interactions, including those inherent to the peptide's structure and new interactions introduced by the additional building blocks. The resulting hybrid materials often exhibit synergistic properties, combining the biocompatibility and recognition capabilities of the peptide with the unique physical or chemical characteristics of the integrated component.

The architecture of this compound, with its hydrophobic alanine repeats and the functional tyrosine residue, makes it a versatile candidate for such hybrid systems. The alanine-rich sequence can drive self-assembly through hydrophobic interactions, while the tyrosine residue offers several modes of interaction with other materials. nih.gov The phenolic ring of tyrosine can participate in π-π stacking interactions with aromatic molecules or surfaces, and the hydroxyl group can engage in hydrogen bonding or act as a redox-active site for the synthesis of inorganic nanoparticles. nih.govresearchgate.net

Integration with Carbon Nanomaterials:

Carbon-based nanomaterials like graphene and carbon nanotubes (CNTs) are prime candidates for integration with self-assembling peptides. mdpi.com Theoretical and experimental studies have shown that aromatic amino acids, such as tyrosine and phenylalanine, can interact strongly with the graphitic surfaces of these materials through π-π stacking. conicet.gov.arnii.ac.jp For this compound, the tyrosine residue would be the primary anchor to a graphene sheet or the wall of a CNT.

The self-assembly of the peptide in the presence of these carbon nanomaterials can lead to the formation of highly ordered hybrid structures. For instance, the peptide could form a coating on the surface of CNTs, improving their dispersibility in aqueous solutions and functionalizing them for biological applications. mdpi.com In the case of graphene, the adsorption of the peptide can modify its electronic properties, opening avenues for the development of novel biosensors. conicet.gov.ar Studies on the interaction of individual alanine and tyrosine amino acids with graphene have shown that while both can adsorb, tyrosine's parallel orientation of its phenol (B47542) ring to the graphene sheet results in a stronger interaction. conicet.gov.ar

Formation of Peptide-Inorganic Hybrid Systems:

The tyrosine residue in this compound can also be exploited for the in-situ synthesis and stabilization of inorganic nanoparticles, leading to peptide-inorganic hybrid materials. nih.gov The phenolic hydroxyl group of tyrosine possesses reducing capabilities, allowing it to reduce metal ions to form nanoparticles. mdpi.com

Silver Nanoparticles (AgNPs): Similar to gold, tyrosine-rich peptides can facilitate the formation of silver nanoparticles. researchgate.net The resulting AgNP-peptide hybrids can serve as platforms for developing nanoelectrodes or antimicrobial surfaces. researchgate.net

Co-assembly with Polymeric Materials:

This compound can also be co-assembled with polymers to form hydrogels with enhanced mechanical properties and functionalities. mdpi.com The peptide can form a fibrillar network that entraps a polymer solution, or the peptide and polymer chains can interact directly. For example, co-assembly with biocompatible polymers like polyethylene (B3416737) glycol (PEG) could yield injectable hydrogels for tissue engineering or controlled drug release. sigmaaldrich.com The interactions might involve hydrogen bonding between the peptide backbone and the polymer, as well as hydrophobic interactions involving the alanine residues.

Below is a table summarizing the potential hybrid materials formed by integrating this compound with other building blocks:

Building BlockPrimary Interaction with this compoundResulting Hybrid MaterialPotential Applications
Grapheneπ-π stacking (Tyrosine)Graphene-peptide nanosheetsBiosensors, Electronic devices
Carbon Nanotubes (CNTs)π-π stacking (Tyrosine)Functionalized CNTsDrug delivery, Tissue engineering
Gold Nanoparticles (AuNPs)Redox activity (Tyrosine), AdsorptionPeptide-capped AuNPsDiagnostics, Theranostics
Silver Nanoparticles (AgNPs)Redox activity (Tyrosine), AdsorptionPeptide-capped AgNPsAntimicrobial surfaces, Nanoelectrodes
Polyethylene Glycol (PEG)Hydrogen bonding, Hydrophobic interactionsHybrid hydrogelTissue engineering, Drug delivery

The integration of this compound with these and other building blocks represents a powerful strategy for the bottom-up fabrication of advanced functional materials. The specific properties of the resulting hybrid systems can be finely tuned by controlling the peptide sequence, the nature of the integrated component, and the conditions of self-assembly.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental to the analysis of peptides, enabling the separation of the target compound from impurities and by-products of synthesis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of peptides like H-Ala-Ala-Ala-Tyr-OH. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the peptide and any impurities between the two phases.

The elution of the peptide is typically achieved by a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). TFA serves to sharpen peaks and improve resolution by forming ion pairs with the peptide. Detection is commonly performed using ultraviolet (UV) absorbance at wavelengths of 210-220 nm, where the peptide bond absorbs, or at 280 nm if an aromatic residue like tyrosine is present. creative-proteomics.com

Table 1: Illustrative RP-HPLC Parameters for Tetrapeptide Analysis

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Temperature Ambient

This table presents a typical set of parameters for the RP-HPLC analysis of a tetrapeptide. Actual conditions may vary depending on the specific peptide and system.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. waters.com This is achieved through the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. waters.com

For the analysis of this compound, a UPLC method would provide a more detailed purity profile, capable of separating closely related impurities that might co-elute in a standard HPLC run. mdpi.com The increased sensitivity is particularly beneficial when working with limited sample quantities. UPLC systems are often coupled with mass spectrometry (UPLC-MS) to provide mass confirmation of the separated peaks, a powerful tool for definitive identification. mdpi.comnih.gov

Electrophoretic Separation and Analysis

Electrophoretic techniques separate molecules based on their charge-to-mass ratio in an electric field, offering an orthogonal separation mechanism to chromatography.

Capillary Zone Electrophoresis (CZE) for High-Resolution Analysis

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can be applied to the analysis of peptides. researchgate.net In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. nih.gov Peptides migrate according to their electrophoretic mobility, which is influenced by their charge and size. researchgate.net

The analysis of tetrapeptides by CZE can provide high-resolution separation and can be used to determine the purity of a sample. nih.govcapes.gov.br The method is particularly useful for separating peptides that are difficult to resolve by HPLC. nih.gov For this compound, CZE would be sensitive to the charge states of the N-terminal amine, the C-terminal carboxylate, and the phenolic hydroxyl group of the tyrosine residue, allowing for fine-tuned separation by adjusting the pH of the BGE. nih.gov

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound.

Mass Spectrometry (MS) is used to determine the molecular weight of the peptide with high accuracy. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the intact molecule to be ionized. nih.gov The resulting mass spectrum would show a peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and obtain sequence information by analyzing the fragment ions. nih.govnih.govcapes.gov.brwm.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of each atom in the peptide. nih.govcapes.gov.brresearchgate.netethz.ch One-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments can be used to confirm the amino acid sequence, determine the stereochemistry, and provide insights into the three-dimensional conformation of the peptide in solution. nih.govethz.ch The aromatic protons of the tyrosine residue provide a distinct signature in the ¹H NMR spectrum. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy can be used to quantify the peptide if it contains a chromophore. The tyrosine residue in this compound has a characteristic UV absorbance maximum at approximately 275-280 nm due to its phenolic side chain. This property can be exploited for concentration determination using the Beer-Lambert law.

Two-Dimensional Infrared (2D IR) Spectroscopy for Site-Specific Structural Probes

Two-dimensional infrared (2D IR) spectroscopy offers a powerful method for examining the conformational dynamics and structure of peptides in solution on timescales ranging from picoseconds to milliseconds. baizgroup.orgmit.edu This technique is analogous to 2D NMR but probes the vibrational modes of chemical bonds, providing a snapshot of molecular structure much faster than most dynamic processes. baizgroup.orgwhiterose.ac.uk For a peptide like this compound, 2D IR spectroscopy can be particularly insightful.

The most frequently studied vibrational mode in proteins and peptides is the amide I band (primarily C=O stretching of the peptide backbone), which is highly sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). baizgroup.orgwhiterose.ac.uk The folding of the peptide chain leads to specific vibrational coupling patterns between peptide units, which act as a fingerprint of the macromolecular conformation. whiterose.ac.uk In a 2D IR experiment, a sequence of ultrafast laser pulses generates a 2D spectral map that reveals these couplings, offering detailed structural information that is not available from a standard one-dimensional IR absorption spectrum. whiterose.ac.ukwhiterose.ac.uk

Quantitative Mass Spectrometry (e.g., MALDI-TOF, ESI-MS)

Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of peptides like this compound. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used to confirm molecular weight and sequence integrity. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules from a liquid solution. It is particularly useful for confirming the molecular weight of peptides. For this compound, with a molecular formula of C₁₈H₂₆N₄O₆ and a molecular weight of 394.42 g/mol , ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 395.43. biosynth.comresearchgate.net This precise mass measurement verifies the peptide's identity and purity.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization method well-suited for analyzing biomolecules, including peptides. filab.frbruker.com In this technique, the peptide is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte. bruker.com The time-of-flight analyzer then separates ions based on their m/z ratio. autobio.com.cn MALDI-TOF is highly effective for determining the molecular mass of peptides and can be used for peptide mass fingerprinting to identify proteins. filab.fr Post-Source Decay (PSD) analysis in a MALDI-TOF instrument can be used to fragment the peptide ion, providing sequence information. nih.gov For this compound, MALDI-TOF analysis would confirm its molecular weight and could be used to verify its amino acid sequence through fragmentation patterns. nih.gov

Both ESI-MS and MALDI-TOF MS can be used for quantitative analysis, often in conjunction with high-performance liquid chromatography (HPLC) to ensure purity.

Biophysical Characterization for Interaction Studies

Understanding how this compound interacts with other biomolecules is crucial for elucidating its biological function. A suite of biophysical techniques allows for the detailed characterization of these binding events in real-time, providing data on kinetics, affinity, stoichiometry, and thermodynamics.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real time. nih.gov The method involves immobilizing one interacting partner (the ligand) onto a sensor chip surface, while the other partner (the analyte) flows over the surface in solution. nih.gov Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). nih.gov

In the context of this compound, the peptide could be immobilized on the chip to study its interaction with various analytes, or it could be the analyte in solution binding to a target protein immobilized on the chip. nih.gov The resulting sensorgram provides a wealth of information:

Association Rate (kₐ): The rate at which the analyte binds to the ligand, determined from the initial phase of the binding curve. acs.org

Dissociation Rate (kₔ): The rate at which the complex decays, measured during the washout phase when only buffer flows over the chip. acs.org

Equilibrium Dissociation Constant (Kₔ): A measure of binding affinity, calculated as the ratio of the dissociation and association rates (kₔ/kₐ). nih.gov

Studies on other short peptides, particularly those containing tyrosine, have successfully used SPR to quantify binding affinities to protein targets like claudin-4 and SH2 domains. nih.govbiorxiv.org The tyrosine residue can be critical for these interactions, providing key contacts for binding. nih.gov This technique would be highly applicable to determine the kinetic parameters of this compound binding to its physiological partners. nih.gov

Microscale Thermophoresis (MST) for Affinity and Stoichiometry

Microscale Thermophoresis (MST) is a powerful biophysical method for quantifying molecular interactions in solution with minimal sample consumption. aimspress.combasepairbio.com The technique is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is sensitive to changes in a molecule's size, charge, and hydration shell. aimspress.combasepairbio.com

To perform an MST experiment with this compound, one of the binding partners would be fluorescently labeled (e.g., the peptide itself or a target protein). A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled binding partner. researchgate.net The samples are loaded into glass capillaries, and a focused infrared laser creates a precise temperature gradient. basepairbio.com The movement of the fluorescent molecule through this gradient is monitored. When a binding event occurs, the thermophoretic movement of the labeled molecule changes, allowing for the determination of the binding affinity (Kₔ) in a range from picomolar to millimolar. aimspress.com

MST is particularly advantageous because it can be performed in complex biological liquids like cell lysates, and it offers a free choice of buffer. aimspress.comresearchgate.net The technique is well-suited for analyzing a wide range of interactions, including protein-peptide binding. bio-protocol.orgdkfz.de While specific MST studies on this compound were not found, the method has been used to characterize interactions of other tyrosine-containing peptides, demonstrating its utility for quantifying binding affinity and stoichiometry for this class of molecules. rsc.org

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govtainstruments.com

In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a solution of the macromolecule (e.g., a target protein) in the sample cell. sciengine.com Each injection of the ligand results in a small heat change, which is measured by the instrument. mdpi.com As the macromolecule becomes saturated with the ligand, the heat signal diminishes. The resulting data can be fit to a binding model to determine:

Binding Affinity (Kₐ or Kₔ): The strength of the interaction. tainstruments.com

Stoichiometry (n): The number of ligand molecules that bind to one macromolecule. tainstruments.com

Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds, van der Waals interactions). trinity.edu

Entropy Change (ΔS): The change in disorder, often related to conformational changes and the release of water molecules from the binding interface. trinity.edu

From these values, the Gibbs free energy change (ΔG) can also be calculated, providing a full picture of the driving forces behind the interaction. acs.org ITC has been used extensively to study peptide-protein interactions, including those involving tyrosine residues, which can contribute significantly to the binding enthalpy through electrostatic and hydrophobic interactions. sciengine.comacs.orgnih.gov For instance, studies on peptide binding to PDZ domains have used ITC to quantify affinities and show how substitutions of key residues, including tyrosine, affect the thermodynamic parameters. nih.gov

Imaging Techniques for Visualizing Self-Assembled Structures (e.g., Electron Microscopy)

Short peptides, particularly those containing aromatic residues like tyrosine, can undergo self-assembly into a variety of well-defined nanostructures, such as nanofibers, nanotubes, and nanospheres. nih.govchemrxiv.org Imaging techniques like electron microscopy are essential for visualizing these supramolecular architectures.

Molecular dynamics simulations and experimental studies have shown that tyrosine residues often play a key role in initiating the self-assembly process through hydrophobic and π-π stacking interactions. nih.govresearchgate.net The sequence of the peptide dictates the final morphology of the self-assembled structure. rsc.orgchemrxiv.org For example, studies on tyrosine-containing peptides have demonstrated the formation of long nanofibers and rod-like flat ribbons, with the position of the tyrosine in the sequence being a critical determinant of the resulting nanostructure. chemrxiv.orgchemrxiv.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing these structures. TEM provides high-resolution, two-dimensional images of the nanostructures, revealing details about their morphology, such as diameter and length. mdpi.comrsc.org SEM offers a three-dimensional view of the surface topography of the assembled materials. researchgate.net For example, TEM has been used to visualize uniform, flower-like palladium nanoparticles templated by a tyrosine-containing heptapeptide (B1575542) and to confirm the formation of nanofibers from self-assembling peptides. chemrxiv.orgrsc.org While specific electron microscopy images for this compound self-assemblies are not prevalent in the reviewed literature, the techniques are standard for characterizing similar tyrosine-rich peptides that form nanostructures. google.comacs.org

Future Research Directions and Translational Perspectives for H Ala Ala Ala Tyr Oh

Rational Design of H-Ala-Ala-Ala-Tyr-OH Analogs with Tailored Research Functionalities

The rational design of peptide analogs is a cornerstone of modern chemical biology, enabling the creation of molecules with enhanced stability, specific binding properties, or novel functions. For this compound, future efforts in analog design will be crucial for developing sophisticated research tools. Structure-activity relationship (SAR) studies, a common strategy in peptide research, can provide essential information for the rational design of potent and selective ligands. tandfonline.com

Key strategies for designing analogs could include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid in the sequence with alanine can determine the contribution of individual residues to the peptide's (known or hypothetical) biological activity. nih.gov This is particularly relevant for the tyrosine residue to quantify the importance of its aromatic and hydroxyl moieties.

D-Amino Acid Substitution: Incorporating D-amino acids in place of their natural L-counterparts can significantly increase the peptide's resistance to proteolytic degradation, a critical step for enhancing its stability in biological assays. mdpi.com For example, substituting L-Ala with D-Ala has been shown to improve the stability and activity of enkephalin analogs. mdpi.com

Functional Group Modification: The tyrosine residue is a prime target for chemical modification. Iodination of tyrosine has been shown to increase the potency of other peptides, such as urotensin II analogs. tandfonline.com Furthermore, the tyrosine hydroxyl group can be used as a handle to attach fluorescent probes, biotin (B1667282) tags, or other reporter molecules, creating tailored reagents for specific research applications.

Backbone Cyclization: To constrain the peptide's conformation and potentially increase receptor affinity and stability, cyclization strategies can be employed. This can be achieved by forming a disulfide bridge after introducing cysteine residues into the sequence. tandfonline.com

These design principles will allow researchers to create a library of this compound analogs, each tailored for specific applications, from mapping protein-protein interactions to serving as probes in cellular imaging.

Exploration of this compound in Advanced Biosensing Platforms

Peptides are increasingly used as recognition elements in biosensors due to their specificity and ease of synthesis. The this compound peptide possesses features that make it a candidate for integration into advanced biosensing platforms. The tyrosine residue, with its aromatic side chain, can participate in non-covalent interactions and can be electrochemically active, making it useful for both optical and electrochemical detection methods. mdpi.com

Future research could focus on:

Surface Immobilization: Peptides can be attached to sensor surfaces like gold nanoparticles, graphene oxide, or 2D nanomaterials such as tungsten disulfide (WS₂) and molybdenum disulfide (MoS₂). mdpi.comresearchgate.net The tyrosine residue in this compound could facilitate adsorption onto such surfaces. acs.org Research into the optimal methods for immobilizing this specific peptide while maintaining its functional conformation is a key next step.

Fluorescence-Based Sensors: The intrinsic fluorescence of the tyrosine residue can be exploited, or the peptide can be labeled with an external fluorophore like tetramethylrhodamine (B1193902) (TAMRA). mdpi.com The strong adsorption of fluorescently labeled peptides onto materials like WS₂ can quench their fluorescence, a phenomenon that can be reversed upon interaction with a target analyte, forming the basis of a "turn-on" sensor. researchgate.net

Electrochemical Sensors: The phenolic group of tyrosine is electroactive, allowing for direct electrochemical detection. Peptides containing tyrosine can be used to develop sensors that detect metal ions or other molecules through changes in electrochemical signals upon binding. mdpi.com

Exploring these avenues could lead to the development of novel biosensors where this compound acts as a specific probe for proteases, metal ions, or other target molecules in complex biological fluids. researchgate.netbiosynth.com

Integration of this compound with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with computational modeling. While this compound is currently used as a model substrate, its potential effects on cellular networks are unknown. biosynth.com A systems-level investigation could uncover novel functions and broader biological impacts.

Future research directions include:

Target Identification: If the peptide is found to have a biological effect, high-throughput methods can be used to identify its interacting partners (e.g., enzymes, receptors).

Pathway Analysis: Once a target is identified, bioinformatics tools can be used to map its position within known signaling or metabolic pathways. For example, if this compound is found to inhibit a specific kinase, systems biology could predict the downstream consequences on the entire phosphoproteome.

Network Modeling: The experimental data can be used to build and refine computational models of cellular networks. These models can simulate the effects of the peptide, generate new hypotheses about its function, and guide further experimental work. This approach moves from a reductionist view of the peptide's function to a holistic understanding of its role in a complex biological context.

Development of High-Throughput Screening Methods for Peptide Modulators

High-throughput screening (HTS) is essential for discovering new molecules with desired biological activities from large compound libraries. frontiersin.org Developing HTS assays centered around this compound could accelerate the discovery of new peptide-based research tools or therapeutic leads. Since this compound is a known substrate for neutrophil elastase, it can be used to screen for inhibitors of this enzyme. biosynth.com

Several HTS platforms could be developed or adapted for this purpose:

HTS MethodDescriptionPotential Application for this compound
Luciferase Reporter Assays A stable cell line is engineered to express a reporter gene (e.g., luciferase) under the control of a specific promoter. The activity of the promoter is modulated by the pathway of interest. nih.govTo screen for compounds that mimic or block the signaling pathways affected by this compound or its analogs.
Fluorescence-Activated Cell Sorting (FACS) Cells are screened based on fluorescence signals. This can be used with libraries of peptides displayed on the cell surface to find new binders to a fluorescently labeled target. acs.orgTo screen a peptide library for variants of this compound that show enhanced binding to a specific target protein.
Fluorescence Polarization (FP) This method measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for studying peptide-protein interactions in a solution-based, homogeneous format.To screen for molecules that disrupt the interaction between a fluorescently labeled this compound analog and its binding partner.
Colloidal Stability Screening Dynamic and static light scattering can be used in a high-throughput manner to assess the aggregation risk of peptide formulations under various conditions (e.g., different buffers, pH). researchgate.netTo rapidly identify optimal formulation conditions that ensure the colloidal stability of this compound and its analogs for research or therapeutic development. researchgate.net

These HTS methods would enable the rapid identification of molecules that modulate the function or stability of this compound, providing valuable hits for further development. frontiersin.orgresearchgate.net

Fundamental Understanding of Peptide-Environment Interactions for Predictive Modeling

Predictive modeling, using computational tools, is becoming indispensable for understanding how peptides behave in different environments and for guiding rational design. frontiersin.org A fundamental understanding of the interplay between the peptide's sequence, its three-dimensional structure, and its environment (e.g., solvent, protein surface) is critical.

Future research should leverage computational approaches such as:

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the conformational dynamics of this compound in solution, revealing its flexibility and preferred structural states. This is crucial as peptide function is often linked to a specific conformation. nih.gov

Peptide-Protein Docking: If a protein target for this compound is identified, computational docking tools like PEP-FOLD or InterPep can predict the binding site and the structure of the complex. nih.govuniv-paris-diderot.fr These predictions can guide the design of analogs with improved binding affinity.

Quantitative Structure-Activity Relationship (QSAR): By combining experimental data from analog screening with computational descriptors, QSAR models can be built. These models can predict the activity of novel, untested analogs, thereby streamlining the design process.

These predictive models will not only deepen the fundamental understanding of how a simple tetrapeptide interacts with its surroundings but also create a powerful, predictive framework to accelerate the design of new molecules with desired functions. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing H-Ala-Ala-Ala-Tyr-OH to minimize side reactions?

  • Methodological Answer : Synthesis optimization requires careful selection of reagents and reaction parameters. For example, oxidation reactions involving tyrosine residues (e.g., quinone formation) may use hydrogen peroxide, while nucleophilic substitutions at amino groups require amines or thiols . To minimize side reactions, control pH (e.g., neutral to slightly acidic conditions), use protecting groups for reactive side chains, and monitor reaction progress via HPLC or LC-MS. Purity can be confirmed using NMR (e.g., verifying backbone amide protons and tyrosine aromatic signals) and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign backbone protons (e.g., α-H signals for alanine residues) and tyrosine’s aromatic protons (δ ~6.8-7.2 ppm) to confirm sequence and stereochemistry .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (394.42 g/mol) and detect impurities .
  • Chromatography : RP-HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to assess purity (>95% recommended for biological assays) .

Q. How can researchers ensure reproducibility in preparing this compound for biological assays?

  • Methodological Answer : Document all synthesis and purification steps in detail, including solvent ratios, temperature, and purification resin specifications (e.g., C18 solid-phase extraction). Use standardized protocols for lyophilization and storage (e.g., -20°C in inert atmosphere). Cross-validate results with orthogonal techniques (e.g., compare NMR data with PubChem records: InChIKey=SIKRQBHORYFZFT-RMIALFOJSA-N) .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s role in protein-protein interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip and measure binding kinetics (e.g., KD, kon/koff) with target proteins .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) under varying buffer conditions (e.g., pH 7.4 PBS) .
  • Mutagenesis Studies : Replace tyrosine with non-hydroxyl variants (e.g., phenylalanine) to assess its role in binding specificity .

Q. How can conflicting data on this compound’s biological activity be resolved?

  • Methodological Answer :

  • Comparative Meta-Analysis : Re-examine experimental variables (e.g., peptide concentration, assay temperature) across studies. For example, discrepancies in IC50 values may arise from differences in cell lines or assay endpoints .
  • Dose-Response Curves : Perform standardized dose-response experiments with internal controls (e.g., known kinase inhibitors for enzyme inhibition assays) .
  • Statistical Validation : Apply ANOVA or Bayesian modeling to assess variability and identify confounding factors (e.g., batch-to-batch peptide purity differences) .

Q. What strategies mitigate oxidative degradation of this compound during long-term stability studies?

  • Methodological Answer :

  • Antioxidant Additives : Include 0.1% ascorbic acid or 1 mM EDTA in storage buffers to chelate metal ions that catalyze tyrosine oxidation .
  • Accelerated Stability Testing : Expose the peptide to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS (e.g., detect quinone derivatives at m/z +16) .
  • Packaging Optimization : Use amber vials under nitrogen to minimize light and oxygen exposure .

Q. How can computational methods predict this compound’s conformational dynamics in aqueous environments?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate the peptide in explicit solvent (e.g., TIP3P water) using AMBER or GROMACS. Analyze backbone RMSD and solvent-accessible surface area (SASA) to identify stable conformers .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model tyrosine’s phenolic hydroxyl interactions with water to predict hydrogen-bonding networks .

Ethical and Methodological Compliance

Q. What ethical guidelines apply to using this compound in animal studies?

  • Methodological Answer : Adhere to institutional animal care protocols (e.g., IACUC approval) for dosing and humane endpoints. Ensure peptide purity (>95%) to avoid toxicity from impurities. Document sourcing (e.g., CAS 112079-60-4) and compliance with FDA guidelines for non-therapeutic research compounds .

Q. How should researchers address discrepancies between theoretical and experimental molecular weights?

  • Methodological Answer : Calculate theoretical mass (394.42224 g/mol) using isotopic distribution tools (e.g., ChemCalc) and compare with experimental ESI-MS data. If deviations exceed ±0.02%, check for adducts (e.g., sodium/potassium) or hydrolysis byproducts. Validate with high-resolution FT-ICR MS if needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.